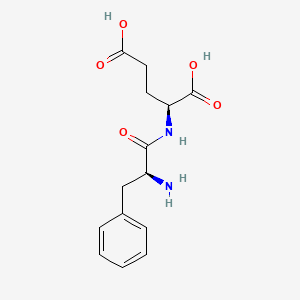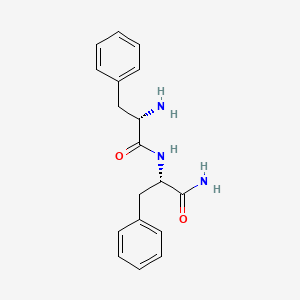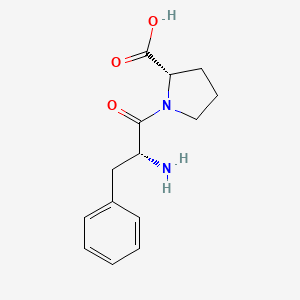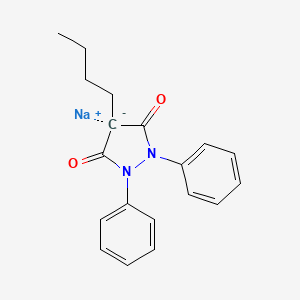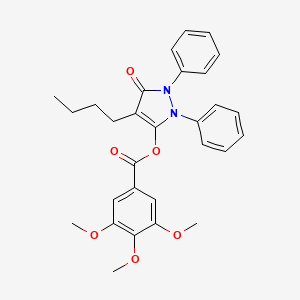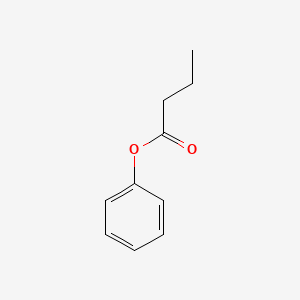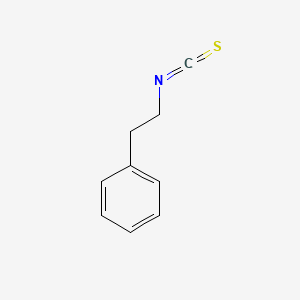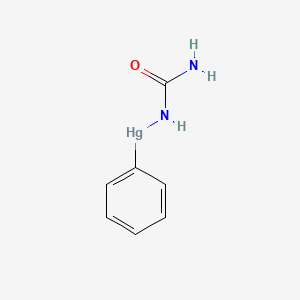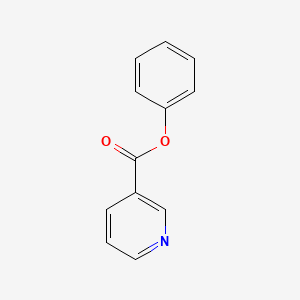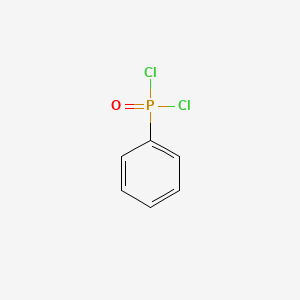
PHPS1
Overview
Description
Phenylhydrazonopyrazolone sulfonate 1 is a potent and selective inhibitor of the protein tyrosine phosphatase Shp2. It is known for its high specificity towards Shp2 over other closely related tyrosine phosphatases such as Shp1 and PTP1B . This compound has gained significant attention due to its potential therapeutic applications in various diseases, including cancer and cardiovascular disorders .
Mechanism of Action
Target of Action
The primary target of PHPS1 is the Src homology 2 domain-containing phosphatase 2 (SHP2) . SHP2 is a major protein tyrosine phosphatase that plays a significant role in maintaining immunological homeostasis by regulating many facets of immune cell signaling .
Mode of Action
This compound inhibits SHP2 by binding to its active site, thereby preventing it from dephosphorylating its substrates . This inhibition disrupts the normal functioning of SHP2, leading to changes in cellular processes that are regulated by this enzyme .
Biochemical Pathways
This compound affects several biochemical pathways through its inhibition of SHP2. One of the key pathways influenced by this compound is the Erk1/2-STAT3 signaling pathway . By inhibiting SHP2, this compound prevents the activation of Erk1/2 and STAT3, two proteins that play crucial roles in cell proliferation and survival . This leads to downstream effects such as reduced cell proliferation and increased cell death .
Pharmacokinetics
For instance, in a study on acute kidney injury, this compound was administered via subcutaneous injection and was found to effectively inhibit SHP2 in kidney tissues .
Result of Action
The inhibition of SHP2 by this compound has several molecular and cellular effects. For example, in a study on acute kidney injury, treatment with this compound led to a significant decrease in indices of kidney injury, including levels of blood urea nitrogen, creatinine, and neutrophil gelatinase-associated lipocalin . Furthermore, this compound treatment resulted in reduced serum levels of inflammatory cytokines/chemokines and decreased expression of high mobility group box 1 (HMGB1), a marker of inflammation .
Biochemical Analysis
Biochemical Properties
PHPS1 has been shown to inhibit Shp2-dependent cellular signaling and tumor cell colony formation . It is selective for Shp2, inhibiting Shp2, Shp2-R362K, Shp1, PTP1B, and PTP1B-Q with Ki values of 0.73, 5.8, 10.7, 5.8, and 0.47 μM respectively .
Cellular Effects
This compound has been found to have significant effects on various types of cells and cellular processes. For instance, it has been shown to ameliorate acute kidney injury by inhibiting Erk1/2-STAT3 signaling in a murine hemorrhage followed by septic challenge model . Furthermore, this compound has been reported to protect against atherosclerosis by inhibiting smooth muscle cell proliferation .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to inhibit the activation of the Erk1/2 and STAT3 signaling pathways . This inhibition is achieved through the selective inhibition of Shp2, which is a key regulator of these pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to have temporal effects on the effects of this product over time. For instance, it has been reported to inhibit Shp2-dependent cellular events such as hepatocyte growth factor/scatter factor (HGF/SF)-induced epithelial cell scattering and branching morphogenesis over a time period of 15 min to 6 h .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been shown to vary with different dosages. For example, in a study involving Ldlr -/- mice, a dosage of 3 mg/kg of this compound administered via intraperitoneal injection every day during the last week on a high-fat diet resulted in a significant decrease in atherosclerotic plaque size in the aorta .
Preparation Methods
The synthesis of phenylhydrazonopyrazolone sulfonate 1 typically involves a two-step process :
Preparation of the Intermediate: Ethyl 2-phenylhydrazono-3-substituted-3-oxo-propionate is synthesized.
Condensation Reaction: The intermediate undergoes a condensation reaction with the corresponding hydrazine to form phenylhydrazonopyrazolone sulfonate 1.
Industrial production methods for this compound are not widely documented, but the synthesis generally follows the laboratory-scale procedures with optimization for larger-scale production.
Chemical Reactions Analysis
Phenylhydrazonopyrazolone sulfonate 1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Phenylhydrazonopyrazolone sulfonate 1 has numerous scientific research applications :
Chemistry: It is used as a tool compound to study the inhibition of protein tyrosine phosphatases.
Biology: It helps in understanding the role of Shp2 in cellular signaling pathways.
Medicine: It has potential therapeutic applications in treating diseases such as cancer, atherosclerosis, and acute kidney injury.
Industry: It is used in the development of new drugs targeting protein tyrosine phosphatases.
Comparison with Similar Compounds
Phenylhydrazonopyrazolone sulfonate 1 is unique due to its high specificity for Shp2 over other tyrosine phosphatases . Similar compounds include:
Phenylhydrazonopyrazolone sulfonate 2: Another inhibitor with slightly different specificity and potency.
Phenylhydrazonopyrazolone sulfonate 3: A compound with similar structure but different biological activity.
The uniqueness of phenylhydrazonopyrazolone sulfonate 1 lies in its ability to selectively inhibit Shp2, making it a valuable tool for studying Shp2-related signaling pathways and developing targeted therapies .
Properties
IUPAC Name |
4-[[5-(4-nitrophenyl)-3-oxo-2-phenyl-1H-pyrazol-4-yl]diazenyl]benzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N5O6S/c27-21-20(23-22-15-8-12-18(13-9-15)33(30,31)32)19(14-6-10-17(11-7-14)26(28)29)24-25(21)16-4-2-1-3-5-16/h1-13,24H,(H,30,31,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYPHPQODKSHEHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=C(N2)C3=CC=C(C=C3)[N+](=O)[O-])N=NC4=CC=C(C=C4)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N5O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of PHPS1?
A1: this compound specifically targets and inhibits the protein tyrosine phosphatase SHP2 (Src homology 2 domain-containing protein tyrosine phosphatase 2). [, ]
Q2: How does this compound interact with SHP2?
A2: this compound acts as a potent and cell-permeable inhibitor of SHP2 by binding to its catalytic site. It exhibits competitive inhibition, directly interfering with the enzyme's ability to dephosphorylate its substrates. [, , ]
Q3: What are the downstream effects of SHP2 inhibition by this compound?
A3: this compound-mediated inhibition of SHP2 disrupts various signaling pathways, including: * Growth factor signaling: It inhibits hepatocyte growth factor/scatter factor (HGF/SF)-induced epithelial cell scattering and branching morphogenesis. [] * Erk1/2 MAPK pathway: this compound blocks the sustained phosphorylation of Erk1/2 MAP kinases, key regulators of cell proliferation and survival. [, , ] * Paxillin dephosphorylation: It inhibits the dephosphorylation of paxillin, a protein involved in focal adhesion and cell motility. [] * STAT3 signaling: this compound attenuates the activation of the signal transducer and activator of transcription 3 (STAT3) pathway, potentially contributing to its anti-inflammatory effects. [, ]
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C21H15N5O6S, and its molecular weight is 465.45 g/mol.
Q5: Is there spectroscopic data available for this compound?
A5: While the provided research articles do not present detailed spectroscopic data, the structure and chemical properties of this compound are well established. Researchers can refer to chemical databases like PubChem or ChemSpider for this information.
Q6: How do structural modifications of this compound affect its activity and selectivity?
A6: Research suggests that the phenylhydrazonopyrazolone sulfonate core of this compound is crucial for its SHP2 inhibitory activity. [, ] Substitutions on the phenyl rings or modifications to the core structure could potentially impact its potency, selectivity, and pharmacokinetic properties. For example, studies with related 4-(aminomethyl)-1-hydroxyprazole analogues revealed that substitutions at the 3- and 5-positions were detrimental to binding affinities at GABA(A) receptors. [] Further investigations are necessary to fully elucidate the structure-activity relationships of this compound and its analogues.
Q7: What cell-based assays have been used to study the efficacy of this compound?
A7: Researchers have utilized various cell-based assays to investigate the effects of this compound, including: * Epithelial cell scattering assays: To assess the inhibition of HGF/SF-induced cell motility and scattering. [] * Branching morphogenesis assays: To evaluate the impact on tubulogenesis and branching morphogenesis in epithelial cells. [] * Proliferation assays: To measure the inhibitory effects of this compound on cell growth in various cell lines, including tumor cells. [, ] * Phosphorylation assays: To determine the inhibition of SHP2-dependent phosphorylation events, such as Erk1/2 and paxillin. [, , ]
Q8: What animal models have been employed to investigate this compound's therapeutic potential?
A8: Preclinical studies have employed various animal models to explore this compound's effects in different disease contexts: * Hemorrhage followed by cecal ligation and puncture (Hem/CLP) model: To evaluate its protective effects against acute kidney injury (AKI) in mice. [, ] * Dimethylbenz(a)anthracene (DMBA)-induced tumor model: To assess its ability to delay tumor development in the rat mammary gland. [] * MMTV-pyvt transgenic mice: To investigate its impact on tumor formation in a model of breast cancer. [] * High-fat diet (HFD)-fed mice: To study its effects on metabolic disorders, including hepatic steatosis and insulin resistance. [] * OVA-induced allergic airway inflammation model: To examine the role of SHP2 in allergic responses. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Adenosine-5'-[phenylalaninyl-phosphate]](/img/structure/B1677655.png)
